2-Amino-8-aza-7-deazaadenosine
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Overview
Description
2-Amino-8-aza-7-deazaadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to adenosine, a fundamental building block of nucleic acids, but with modifications that confer unique properties. The presence of an amino group at the 2-position and the replacement of nitrogen at the 7-position with carbon (deaza) and nitrogen at the 8-position (aza) distinguish it from its natural counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-aza-7-deazaadenosine typically involves multi-step organic reactions. One common method includes the glycosylation of silylated nucleobases with protected ribosides under Lewis acid conditions . Another approach involves the reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide under microwave irradiation, which proceeds regioselectively to provide a library of novel 5-aza-7-deaza-adenines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability and reproducibility of the microwave-assisted synthesis method suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-aza-7-deazaadenosine undergoes various chemical reactions, including substitution and cycloaddition reactions. For instance, it can participate in azide-alkyne cycloaddition reactions to form modified duplex RNAs .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silylated nucleobases, protected ribosides, triethyl orthoformate, and cyanamide . Reaction conditions often involve the use of Lewis acids and microwave irradiation to achieve high yields and purity .
Major Products Formed
The major products formed from these reactions include various 7-substituted 8-aza-7-deazaadenosine derivatives, which are used in generating major groove-modified duplex RNAs .
Scientific Research Applications
2-Amino-8-aza-7-deazaadenosine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-Amino-8-aza-7-deazaadenosine is unique due to its specific structural modifications. Similar compounds include:
8-aza-7-deaza-7-bromopurine-2,6-diamine: This compound also features modifications at the 7 and 8 positions but includes a bromine atom, which affects its stability and reactivity.
2-amino-6-substituted-ribonucleosides: These derivatives have substitutions at the 6-position, providing different chemical and biological properties.
Properties
Molecular Formula |
C10H14N6O4 |
---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15) |
InChI Key |
VUGJUCUXLQLLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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